Ethyl 4-(rhamnosyloxy)benzylcarbamate
Overview
Description
Ethyl 4-(rhamnosyloxy)benzylcarbamate is a chemical compound with the molecular formula C16H23NO7 and a molecular weight of 341.36 g/mol . This compound is a derivative of benzylcarbamate and contains a rhamnosyloxy group, which is a sugar moiety derived from rhamnose. It is known for its presence in various natural products and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(rhamnosyloxy)benzylcarbamate typically involves the reaction of 4-(rhamnosyloxy)benzylamine with ethyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(rhamnosyloxy)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(rhamnosyloxy)benzylcarbamate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The rhamnosyloxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Ethyl 4-(rhamnosyloxy)benzylcarbamate can be compared with other similar compounds such as:
4-(rhamnosyloxy)benzyl isothiocyanate: Another rhamnosyloxy derivative with potential anticancer properties.
O-ethyl-4-(rhamnosyloxy)benzyl: A related compound with similar structural features but different functional groups.
4-(rhamnosyloxy)benzylglucosinolate: A glucosinolate derivative with distinct biological activities.
The uniqueness of this compound lies in its specific carbamate functional group, which imparts unique chemical and biological properties compared to other rhamnosyloxy derivatives .
Properties
IUPAC Name |
ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-3-22-16(21)17-8-10-4-6-11(7-5-10)24-15-14(20)13(19)12(18)9(2)23-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,21)/t9-,12-,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNZZQOFLFJJJZ-NBUQLFNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158480 | |
Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208346-80-9 | |
Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208346-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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